Antimony(3+);methanolate
Description
Contextual Significance of Organoantimony Compounds
Organoantimony compounds, which feature a chemical bond between carbon and antimony (Sb), represent a fascinating and versatile class of organometallics. goong.comwikipedia.org These compounds, primarily involving antimony in the +3 or +5 oxidation states, have garnered considerable interest across various scientific disciplines. wikipedia.org Their unique properties make them valuable in organic synthesis, where they can function as catalysts or reagents for creating new carbon-carbon or carbon-heteroatom bonds. goong.com
Overview of Antimony Alkoxide Chemistry
Within the larger family of organoantimony compounds, antimony alkoxides—compounds containing an antimony-oxygen-carbon linkage—hold particular importance. Antimony(III) alkoxides are noted for their utility as precursors and catalysts. samaterials.comvtt.fi A dominant characteristic of metal alkoxides, in general, is their tendency to form oligomers through alkoxo-bridging, where the oxygen atom of an alkoxide group coordinates to a neighboring metal center. vtt.fi However, antimony alkoxides are often volatile and soluble monomeric products, a feature that is advantageous for their purification and application in techniques like the sol-gel process for creating oxide coatings. vtt.fi
The study of antimony alkoxides has also shed light on a subtle but significant type of non-covalent interaction known as pnictogen bonding. researchgate.netrsc.org Research has shown that antimony alkoxide cages can self-assemble, and this assembly is influenced by pnictogen bonds. rsc.org Computational studies suggest that among the pnictogens (Group 15 elements), antimony provides an optimal balance of bond strength and directionality for forming these supramolecular structures. rsc.org The synthesis of antimony alkoxides can be achieved through various methods, including the reaction of antimony halides with sodium alkoxides or via transesterification reactions where an existing alkoxide like antimony(III) ethoxide is reacted with a different alcohol. mdpi.comniscpr.res.in
Scope and Research Focus of Antimony(3+);methanolate Studies
Antimony(III) methoxide (B1231860), with the chemical formula Sb(OCH₃)₃, is a cornerstone compound in antimony alkoxide chemistry. americanelements.comthermofisher.com It is a white, moisture-sensitive solid with a defined melting point. ereztech.comsynor.ru Research into this compound is primarily driven by its catalytic activity and its role as a precursor material. samaterials.com
One of the main applications of antimony(III) methoxide is as a catalyst in both polymerization and transesterification reactions. samaterials.com Its Lewis acidic nature facilitates these transformations, which are crucial in the industrial production of specialty polymers and biodiesel. samaterials.com Furthermore, it serves as a valuable reagent in chemical synthesis for producing fine chemicals and pharmaceutical intermediates. samaterials.com In materials science, antimony(III) methoxide is explored as a precursor for depositing antimony-containing thin films, such as antimony trioxide (Sb₂O₃), which has applications in electronics and optics due to its high refractive index and excellent electrical properties. nih.govresearchgate.net
Detailed research findings on Antimony(III) methoxide focus on its synthesis, purification, and structural characterization. For instance, it can be prepared in situ by reacting diphenylantimony(III) chloride with sodium methoxide in a benzene (B151609) solution. niscpr.res.in Spectroscopic studies are employed to elucidate the structure and bonding within the molecule and its derivatives. niscpr.res.in While a simple monomeric structure is expected, the potential for intermolecular interactions, as seen in other antimony alkoxides, remains a subject of interest. researchgate.netrsc.org
Compound Data
Below are tables detailing the known properties of Antimony(III) Methoxide.
Table 1: Chemical Identification of Antimony(III) Methoxide
| Identifier | Value |
|---|---|
| IUPAC Name | This compound americanelements.comereztech.com |
| Synonyms | Trimethoxyantimony, Trimethoxystibine, Antimony trimethanolate ereztech.com |
| CAS Number | 29671-18-9 ereztech.com |
| Molecular Formula | C₃H₉O₃Sb ereztech.comsynor.ru |
| Linear Formula | Sb(OCH₃)₃ americanelements.comthermofisher.com |
Table 2: Physical and Chemical Properties of Antimony(III) Methoxide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 214.80 g/mol | thermofisher.comereztech.com |
| Appearance | White solid | ereztech.comsynor.ru |
| Melting Point | 123-127 °C | ereztech.comchemsrc.com |
| Sensitivity | Moisture sensitive | ereztech.com |
| Purity (Assay) | Up to 99.9% | ereztech.comsynor.ru |
Structure
2D Structure
Properties
CAS No. |
29671-18-9 |
|---|---|
Molecular Formula |
C3H9O3Sb |
Molecular Weight |
214.86 g/mol |
IUPAC Name |
trimethyl stiborite |
InChI |
InChI=1S/3CH3O.Sb/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI Key |
KEUYHGXCOWNTEJ-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].C[O-].[Sb+3] |
Canonical SMILES |
CO[Sb](OC)OC |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Antimony Iii Methoxide
Direct Synthesis Approaches
Direct synthesis methods for Antimony(III) methoxide (B1231860) typically involve the reaction of an antimony(III) halide with a suitable methoxide source, leading to the formation of the desired alkoxide and a salt byproduct.
Reaction of Antimony Halides with Methoxide Sources
A prevalent and straightforward method for the synthesis of metal alkoxides is the reaction of a metal halide with an alkali metal alkoxide. mdpi.com This salt metathesis or salt-elimination reaction is driven by the formation of a stable alkali metal halide precipitate, which can be easily removed from the reaction mixture.
In the case of Antimony(III) methoxide, the synthesis can be achieved by reacting antimony(III) chloride (SbCl₃) with a methoxide source such as sodium methoxide (NaOCH₃) or lithium methoxide (LiOCH₃). The reaction is typically carried out in an inert organic solvent, such as toluene, to prevent hydrolysis of the reactants and products.
The general reaction can be represented as:
SbCl₃ + 3 NaOCH₃ → Sb(OCH₃)₃ + 3 NaCl
The antimony trichloride (B1173362) is treated with a stoichiometric amount of the alkali metal methoxide. The reaction mixture is typically stirred for an extended period, often at room temperature or with gentle heating, to ensure complete reaction. researchgate.net The formation of a cloudy precipitate, sodium chloride in this case, indicates the progress of the reaction. researchgate.net Upon completion, the solid byproduct is removed by filtration, and the Antimony(III) methoxide can be isolated from the filtrate by removing the solvent under reduced pressure.
An analogous salt-elimination reaction has been reported for the synthesis of other antimony(III) compounds. For instance, novel antimony(III) carboxamide complexes have been synthesized by reacting antimony(III) chloride with sodium-substituted carboxamides in toluene. researchgate.net This demonstrates the utility of this general synthetic strategy for forming new bonds to antimony(III) by displacing halide ions.
Table 1: Reaction Parameters for the Synthesis of Antimony(III) Carboxamide Complexes via Salt-Elimination
| Antimony Precursor | Sodium Salt | Solvent | Reaction Time (h) | Yield (%) |
| SbCl₃ | Na(mpa) | Toluene | 24 | 47.9 |
| SbCl₃ | Na(mmpa) | Toluene | 24 (reflux) | 74.4 |
| SbCl₃ | Na(mdpa) | Toluene | Not specified | 93.8 |
Data adapted from a study on the synthesis of volatile antimony(III) precursors. researchgate.net
Alkoxide Transmetallation Pathways
Alkoxide transmetallation is another potential direct synthesis route for Antimony(III) methoxide. This method involves the reaction of an antimony precursor with a different metal alkoxide, where the alkoxide groups are transferred to the antimony center. This process is typically driven by the relative electronegativity of the metals and the stability of the resulting products. While this method is established for the synthesis of various metal alkoxides, specific examples detailing the synthesis of Antimony(III) methoxide through this pathway are not extensively documented in the readily available scientific literature. The feasibility of such a reaction would depend on the selection of a suitable metal alkoxide precursor that would readily exchange its alkoxide ligands with the antimony center.
Indirect Synthesis and Derivatization Routes
Indirect methods for the synthesis of Antimony(III) methoxide involve the conversion of other antimony compounds into the desired methoxide. These routes often include alcoholysis of antimony precursors or ligand exchange reactions in existing antimony(III) alkoxide systems.
Alcoholysis of Antimony Precursors
Alcoholysis is a common and effective method for the preparation of metal alkoxides. This reaction involves the treatment of a suitable metal-containing precursor with an alcohol, in this case, methanol (B129727). Precursors with reactive bonds, such as metal amides, are particularly susceptible to alcoholysis.
For the synthesis of Antimony(III) methoxide, an appropriate precursor would be an antimony(III) amide, such as tris(dimethylamino)stibine [Sb(N(CH₃)₂)₃]. The reaction with methanol would proceed as follows:
Sb(N(CH₃)₂)₃ + 3 CH₃OH → Sb(OCH₃)₃ + 3 HN(CH₃)₂
This reaction is driven by the formation of the volatile dimethylamine (B145610) byproduct, which can be removed from the reaction mixture, shifting the equilibrium towards the formation of the desired Antimony(III) methoxide. The reactivity of tris(dimethylamino)stibine with various organic compounds containing active hydrogens has been demonstrated, suggesting its suitability as a precursor for alcoholysis. researchgate.net The synthesis of various antimony allyloxides has been successfully achieved through the alcoholysis of antimony trichloride with the corresponding allyl alcohols, further supporting the viability of this synthetic approach.
Ligand Exchange Reactions in Antimony(III) Alkoxide Systems
Ligand exchange reactions provide a versatile route for the synthesis of new antimony(III) alkoxides from pre-existing ones. This can involve the exchange of one alkoxide group for another or the substitution of an alkoxide with a different type of ligand.
A common strategy for preparing a specific metal alkoxide is through an alcohol interchange reaction. For instance, Antimony(III) ethoxide [Sb(OCH₂CH₃)₃] could be converted to Antimony(III) methoxide by reacting it with an excess of methanol.
Sb(OCH₂CH₃)₃ + 3 CH₃OH ⇌ Sb(OCH₃)₃ + 3 CH₃CH₂OH
This equilibrium reaction can be driven to completion by removing the more volatile ethanol (B145695) from the reaction mixture by distillation. This method is widely used for the synthesis of higher alkoxides from lower ones, but the reverse is also possible if the desired lower alkoxide's corresponding alcohol is more volatile and can be selectively removed. mdpi.com
Furthermore, the ethoxide ligand in antimony(III) alkoxide complexes can be substituted by other functional groups. For example, new antimony(III) compounds have been synthesized by the reaction of Antimony(III) ethoxide with tridentate O,E,O-ligands of the type E(CH₂-CH₂-OH)₂ (where E = NH, NMe, O, S, Se, and Te). researchgate.net In these reactions, the diol ligands displace one or more of the ethoxide groups to form new chelate complexes. This demonstrates the lability of the alkoxide ligands in Antimony(III) systems and their susceptibility to substitution, providing a pathway to a variety of derivatized antimony compounds.
Advanced Structural Elucidation and Spectroscopic Investigations
Molecular and Supramolecular Structures
The arrangement of atoms and molecules in both the solid state and in solution dictates the physical and chemical properties of Antimony(III) methoxide (B1231860).
Based on analyses of various antimony(III) compounds, the antimony center in antimony(III) methoxide is expected to exhibit a distorted tetrahedral or pseudo-trigonal pyramidal geometry. This distortion arises from the stereochemically active lone pair of electrons on the antimony atom. The Sb-O bond lengths are anticipated to be in the range of 1.9-2.1 Å. The coordination sphere of the antimony atom is defined by the three methoxy (B1213986) ligands.
The character of the Sb-O bonds is expected to be highly covalent, a common feature in metal alkoxides. The electronegativity difference between antimony and oxygen, along with the nature of the methoxy group, contributes to the polarity and reactivity of these bonds.
Table 1: Expected Coordination and Bond Parameters for Antimony(III) Methoxide.
| Parameter | Expected Value/Characteristic |
|---|---|
| Coordination Geometry | Distorted tetrahedral / Pseudo-trigonal pyramidal |
| Antimony Coordination Number | 3 (monomer), potentially higher in oligomers |
| Expected Sb-O Bond Length (Å) | 1.9 - 2.1 |
| Bond Character | Primarily covalent with some ionic character |
In the solid state, antimony(III) alkoxides often exhibit supramolecular structures through the formation of dimers or oligomers. This aggregation is driven by the formation of bridging alkoxide groups, where an oxygen atom from one monomeric unit coordinates to the antimony center of an adjacent unit. These intermolecular interactions result in an expansion of the coordination number of the antimony atom.
For antimony(III) methoxide, dimerization would likely lead to a structure where two Sb(OCH₃)₃ units are linked via two bridging methoxy groups, forming a central four-membered Sb₂O₂ ring. Such dimerization is a common phenomenon observed in metal alkoxides and plays a significant role in their physical properties, such as volatility and solubility.
In solution, the structure of antimony(III) methoxide can be dynamic, with potential equilibria between monomeric and oligomeric species. The extent of association is influenced by factors such as the solvent and concentration. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these solution-state structures. The chemical shifts and coupling constants of the methoxy protons and carbons can provide information about the coordination environment of the antimony center and the presence of different species in solution.
Single Crystal X-ray Diffraction Analysis
Spectroscopic Probing of Electronic and Vibrational States
Spectroscopic techniques provide a window into the electronic and vibrational energy levels of antimony(III) methoxide, offering detailed information about its bonding and structure.
NMR spectroscopy is instrumental in characterizing the solution-state structure and dynamics of antimony(III) methoxide. Both ¹H and ¹³C NMR are routinely employed for this purpose.
The ¹³C NMR spectrum would similarly display a signal for the methoxy carbon. Its chemical shift provides complementary information about the electronic environment.
Table 2: Predicted NMR Spectroscopic Data for Antimony(III) Methoxide in a Non-coordinating Solvent.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.5 - 4.5 | Singlet | -OCH₃ |
| ¹³C | 50 - 65 | Singlet | -OCH₃ |
Infrared (IR) and Raman Spectroscopy
No specific experimental IR or Raman spectral data for Antimony(3+);methanolate could be located. Vibrational spectroscopy is a powerful tool for determining the bonding structure of a molecule. For antimony(III) methoxide, analysis would be expected to reveal characteristic vibrational modes for the antimony-oxygen (Sb-O) and carbon-oxygen (C-O) bonds, as well as the various C-H vibrations of the methoxy groups. However, without experimental or theoretical studies, a detailed assignment of these vibrational frequencies is not possible. Research on related compounds, such as antimony trioxide (Sb₂O₃), shows strong Sb-O stretching and bending modes, but these are not directly transferable to the molecular structure of antimony(III) methoxide. iaea.org
Due to the lack of available data, a table of vibrational frequencies cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Similarly, there is no available UV-Vis spectroscopic data for this compound in the reviewed literature. UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For an antimony(III) compound like the methanolate, electronic transitions could potentially involve the non-bonding lone pair of electrons on the antimony atom. The specific wavelengths of absorption (λmax) would be crucial for understanding its electronic structure and potential photochemical properties. Studies on other antimony(III) complexes have been conducted, but their electronic spectra are heavily influenced by the specific ligands attached to the antimony center and are not representative of the methanolate compound. iaea.org
Without access to research findings detailing the UV-Vis spectrum of this compound, a data table of electronic transitions cannot be compiled.
Chemical Reactivity and Transformation Pathways
Ligand Exchange and Substitution Reactions
Ligand exchange, or substitution, is a fundamental reaction for antimony(III) alkoxides, where the methoxide (B1231860) groups are replaced by other ligands. This process is crucial for the synthesis of new antimony(III) complexes. The reaction of antimony(III) ethoxide, a close analogue of the methoxide, with tridentate O,E,O-ligands of the type E(CH₂-CH₂-OH)₂ (where E = NH, NMe, O, S, Se, Te) results in the formation of new chelate complexes with the general composition [E(CH₂-CH₂-O)₂]Sb(OEt). mdpi.com In these reactions, the two hydroxyl groups of the ligand replace two of the ethoxide groups on the antimony center, releasing ethanol (B145695) as a byproduct. mdpi.com
The success of substitution reactions can depend on the nature of the incoming ligand and the reaction conditions. For instance, attempts to add ligands like 1,10-phenanthroline or 2,2'-bipyridyl to pre-synthesized antimony(III) thiolates by refluxing were unsuccessful. eurasianjournals.comeurasianjournals.com However, when the ligand was present during the electrochemical synthesis of the thiolates, coordination compounds with the general formula Sb(SR)₃·L were successfully formed. eurasianjournals.comeurasianjournals.com This indicates that the formation of polymeric bridges in the initial antimony compound can hinder subsequent ligand substitution. eurasianjournals.comeurasianjournals.com
In reactions with N,C,N-chelated antimony(III) chlorides, substitution of the chloride atoms by organolithium reagents can occur, though this can compete with addition reactions across the ligand's C=N bond. acs.org
| Reactant | Incoming Ligand (Type) | Product | Byproduct |
|---|---|---|---|
| Sb(OEt)₃ | E(CH₂-CH₂-OH)₂ (Tridentate) | [E(CH₂-CH₂-O)₂]Sb(OEt) | Ethanol |
| Antimony Anode | Thiol (RSH) + 1,10-phenanthroline (L) | Sb(SR)₃·L | H₂ |
Hydrolysis Mechanisms and Controlled Decomposition
Antimony(III) alkoxides are sensitive to moisture, undergoing hydrolysis where the methoxide ligands are replaced by hydroxyl groups. While specific studies on antimony(III) methoxide are limited, the hydrolysis of other antimony(III) compounds in aqueous solutions provides insight into the mechanism. The hydrolysis of antimony(III) in hydrochloric acid solutions is a complex process that depends heavily on pH and reaction time. semanticscholar.orgresearchgate.net
Neutralization of such solutions leads to the precipitation of various antimony-containing solids. The products can range from amorphous or crystalline antimony oxychlorides, such as Sb₈O₁₀(OH)₂Cl₂ and Sb₄O₅Cl₂, to antimony trioxide (Sb₂O₃). semanticscholar.orgresearchgate.net The particle morphology and crystalline structure of the final product are strongly influenced by the pH of the solution. semanticscholar.org It is expected that the hydrolysis of antimony(III) methoxide would proceed through similar intermediates, initially forming antimony(III) hydroxide (Sb(OH)₃), which is unstable and readily dehydrates to form antimony trioxide (Sb₂O₃). The controlled addition of water is therefore a method for the controlled decomposition of antimony(III) methoxide to produce antimony oxide materials.
| pH Range | Conditions | Identified Solid Product |
|---|---|---|
| < 0.1 M HCl | Equilibration for 30 days | Sb₂O₃ (orthorhombic) |
| > 0.1 M HCl | Equilibration for 30 days | Sb₄O₅Cl₂ |
| 2-3 | Neutralization with NaOH | Crystalline Sb₈O₁₀(OH)₂Cl₂ |
| 3-11 | Neutralization with NaOH | Crystalline Sb₂O₃ (orthorhombic) |
Reactivity with Organic Functionalities
Antimony(III) alkoxides react with carboxylic acids in a process analogous to esterification. The reaction involves the protonolysis of the antimony-alkoxide bond by the acidic proton of the carboxylic acid, leading to the formation of an antimony(III) carboxylate and releasing methanol (B129727). This reactivity has been demonstrated for related antimony(III) ethoxide complexes. mdpi.com
Acid anhydrides also react with metal alkoxides. In a typical nucleophilic acyl substitution, the alkoxide attacks one of the carbonyl carbons of the anhydride. libretexts.org For antimony(III) methoxide, this would result in the cleavage of the anhydride to form an antimony carboxylate and a methyl ester. These reactions are synthetically useful for preparing various antimony carboxylate derivatives.
Antimony(III) compounds can undergo insertion reactions where small unsaturated molecules, such as carbon dioxide (CO₂) or carbon disulfide (CS₂), insert into an antimony-element bond. The reactivity of an antimony(III) ethoxide complex towards CO₂ has been noted. mdpi.com While CO₂ is generally less reactive than CS₂, insertion into metal-alkoxide bonds is a known pathway, typically forming metal alkylcarbonates. researchgate.net
More direct evidence for this type of reactivity comes from studies on organoantimony(III) species. For example, CS₂ has been shown to insert into the Sb–C bond of an organoantimony(III)-oxyaryl species, [{NCNMe4}Sb(C₆H₂-tBu₂-3,5-O-4)], to generate [{NCNMe4}Sb(S₂C-C₆H₂-tBu₂-3,5-O-4)]. rsc.orgnih.gov This demonstrates the capacity of the antimony(III) center to facilitate such insertion processes, a reactivity that is expected to extend to the Sb-O bond of antimony(III) methoxide.
C-H Bond Activation Processes Mediated by Antimony(III) Species
While the activation of C-H bonds is a field dominated by transition metals, examples involving main-group elements like antimony are emerging. researchgate.net Although the chemistry of antimony in this area is less developed compared to its heavier congener, bismuth, discrete organoantimony(III) complexes have been shown to mediate C-H bond activation. rsc.org
A notable example involves the reaction of an NCN-pincer antimony(III) dichloride with potassium 2,6-di-tert-butylphenolate. This reaction does not result in a simple substitution product but instead leads to the selective C-H activation at the para-position of the phenolate ring, forming a stable organoantimony(III)-oxyaryl species. rsc.orgnih.govresearchgate.net Experimental and computational studies suggest that this process occurs via successive heterolytic bond cleaving and forming steps, involving charged intermediates rather than a radical-based pathway. rsc.orgrsc.org Furthermore, tetrakis(thiocyano)corrolatoantimony(III) can be electrochemically oxidized to an Sb(V)=O species, which is capable of activating a benzylic C-H bond to produce benzoic acid. acs.org These findings highlight the potential of antimony(III) species, including alkoxide derivatives under appropriate conditions, to mediate C-H activation processes. rsc.orgacs.org
Coordination Chemistry and Complex Formation of Antimony Iii Methoxide
Chelate Complex Synthesis and Characterization
The synthesis of chelate complexes with antimony(III) alkoxides often involves the reaction with multidentate ligands, which can displace the methoxide (B1231860) groups to form stable ring structures around the central antimony atom. While direct studies with antimony(III) methoxide are specific, extensive research on the closely related antimony(III) ethoxide, Sb(OEt)₃, provides significant insight into these coordination processes.
A series of novel antimony(III) compounds have been synthesized through the reaction of antimony(III) ethoxide with organic ligands of the general type E(CH₂CH₂OH)₂, where the donor atom E can be nitrogen (NH, NMe), oxygen (O), sulfur (S), selenium (Se), or tellurium (Te). nih.govmdpi.com These reactions yield chelate complexes with the general formula [E(CH₂CH₂O)₂]Sb(OEt). nih.gov The molecular structures of these products confirm the formation of chelate complexes where the organic molecules act as tridentate O,E,O-ligands, coordinating to the central antimony atom. nih.govmdpi.com
Characterization of these complexes is typically performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. nih.govmdpi.com Single-crystal X-ray diffraction has been instrumental in elucidating their solid-state structures, revealing that the antimony atom is formally tetracoordinate in the monomeric unit, being bound to the two oxygen atoms and the central donor 'E' of the ligand, as well as one ethoxy group. mdpi.commdpi.com However, due to coordinative unsaturation, these molecules often form dimers in the solid state, where an oxygen atom from a neighboring molecule coordinates to the antimony center, resulting in a pentacoordinate environment for the antimony atoms. nih.govmdpi.comresearchgate.net
Quantum chemical calculations and topological analysis of electron density indicate the presence of polar shared bonds between the antimony and the coordinating oxygen atoms. nih.gov In contrast, the interaction between the central donor atom (E) and the antimony atom, as well as the interactions within the dimers, are better characterized as Van der Waals interactions. nih.govresearchgate.net
Table 1: Synthesized Antimony(III) Complexes with Tridentate Ligands
Data derived from studies on Antimony(III) ethoxide.
| Compound | Ligand Type E(CH₂CH₂OH)₂ | Central Donor Atom (E) | Resulting Complex Formula |
| 1 | HN(CH₂CH₂OH)₂ | NH | [HN(CH₂CH₂O)₂]Sb(OEt) |
| 2 | MeN(CH₂CH₂OH)₂ | NMe | [MeN(CH₂CH₂O)₂]Sb(OEt) |
| 3 | O(CH₂CH₂OH)₂ | O | [O(CH₂CH₂O)₂]Sb(OEt) |
| 4 | S(CH₂CH₂OH)₂ | S | [S(CH₂CH₂O)₂]Sb(OEt) |
| 5 | Se(CH₂CH₂OH)₂ | Se | [Se(CH₂CH₂O)₂]Sb(OEt) |
| 6 | Te(CH₂CH₂OH)₂ | Te | [Te(CH₂CH₂O)₂]Sb(OEt) |
Source: Adapted from Molecules, 2023. nih.govmdpi.com
The coordination of antimony(III) extends to other multidentate ligand systems, such as Schiff bases. For example, the reaction with an aromatic, asymmetric tridentate Schiff-base ligand, 2-salicylidenaminophenol, yields ethoxy(2-salicylidenaminophenolato)antimony(III). mdpi.com In this complex, the chelate ligand coordinates to the antimony atom via two oxygen atoms and one nitrogen atom. mdpi.com
Similar to the O,E,O-ligand systems, the antimony atom in this complex is formally tetracoordinate. mdpi.com However, its coordinative unsaturation is evident in the solid-state structure, where intermolecular Sb···O interactions with neighboring molecules expand the coordination sphere of the antimony atom to become hexacoordinated. mdpi.com This demonstrates the flexibility of the antimony coordination environment, which is influenced by both the primary ligand and crystal packing forces. mdpi.com The synthesis of water-soluble antimony(III) complexes with planar tridentate N,N,O Schiff base ligands derived from 2-acetylpyridine (B122185) and various acid hydrazides has also been reported. doi.org
Lewis Acidity and Basicity in Complex Formation
Antimony(III) compounds exhibit versatile reactivity, capable of acting as both Lewis acids and Lewis bases. mdpi.commdpi.com The antimony atom in complexes like those described above possesses a lone pair of electrons, allowing it to function as a Lewis base. mdpi.com Concurrently, the presence of electronegative atoms in the coordinated ligands can induce σ-holes, enabling the complex to act as a Lewis acid. mdpi.com
The Lewis acidity of antimony compounds is a key factor in their catalytic activity and can be enhanced by the introduction of electron-withdrawing ligands. mdpi.comresearchgate.net This property is attributed to the presence of σ* orbitals, which can be considered isolobal to the vacant p-orbital in boranes. mdpi.comresearchgate.net This dual Lewis acid-base character within the same molecule presents opportunities for interesting reactivity. For instance, the reactivity of [MeN(CH₂CH₂O)₂]Sb(OEt) has been investigated with various organic compounds and small molecules, showcasing its potential in chemical transformations. nih.govmdpi.com In some systems, the coordination of a Lewis base to an Antimony(III) center can trigger a ligand redox-noninnocent coupled transfer into an Antimony(V)-state, which exhibits Lewis superacidic properties. nih.gov
Catalytic Applications and Mechanistic Insights
Transesterification Processes
Transesterification is a crucial industrial process for the production of esters, including the synthesis of biodiesel and specialty chemicals. samaterials.com Antimony(III) methoxide (B1231860) has been identified as an effective catalyst for these reactions.
The catalytic activity of Antimony(III) methoxide in transesterification is attributed to its function as a Lewis acid. The general mechanism involves the coordination of the carbonyl oxygen of the ester to the electron-deficient antimony center. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol.
The proposed mechanistic steps are as follows:
Coordination: The antimony atom of Sb(OCH₃)₃ coordinates to the carbonyl oxygen of the ester substrate.
Nucleophilic Attack: An alcohol molecule then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer and Elimination: A proton is transferred from the attacking alcohol to one of the methoxide groups on the antimony. Subsequently, the original alkoxy group of the ester is eliminated, and the new ester is formed. The catalyst is regenerated in the process.
While detailed kinetic and computational studies specifically for Antimony(III) methoxide in transesterification are not extensively documented in publicly available literature, the mechanism is believed to be analogous to that of other metal alkoxide catalysts.
The efficiency of Antimony(III) methoxide as a transesterification catalyst is influenced by reaction parameters such as temperature, catalyst concentration, and the nature of the substrates. While specific quantitative data for Antimony(III) methoxide is sparse, studies on related antimony compounds, such as antimony(III) oxide in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), provide insights into the catalytic performance. For instance, in PET glycolysis, a transesterification process, antimony(III) oxide has demonstrated high catalytic activity.
Table 1: Illustrative Catalyst Performance in a Model Transesterification Reaction
| Catalyst | Temperature (°C) | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
| Antimony(III) methoxide | 150 | 1.0 | >95 | >98 |
| Titanium(IV) isopropoxide | 150 | 1.0 | >95 | >98 |
| Zinc acetate | 150 | 1.0 | ~90 | ~95 |
Note: This table is illustrative and based on typical performance for metal-based transesterification catalysts. Specific data for Antimony(III) methoxide may vary depending on the reaction conditions and substrates.
Polymerization Catalysis
Antimony compounds are widely used as catalysts in the production of polyesters, most notably polyethylene terephthalate (PET). samaterials.com Antimony(III) methoxide is an effective catalyst in these polymerization processes, contributing to the formation of high molecular weight polymers. samaterials.com
In polyester (B1180765) synthesis, which is a polycondensation reaction, Antimony(III) methoxide is believed to act as a catalyst for the ester interchange reactions that drive polymer chain growth. The mechanism is thought to proceed via a coordination-insertion pathway, similar to its role in transesterification.
Initiation: The catalyst, Sb(OCH₃)₃, reacts with the hydroxyl end-groups of the growing polymer chains (oligomers) to form an antimony-alkoxide species associated with the polymer chain.
Coordination: The antimony center of this activated species then coordinates to the carbonyl oxygen of a terminal ester group of another oligomer.
Insertion and Propagation: This is followed by a nucleophilic attack from the polymer-bound alkoxide onto the coordinated carbonyl carbon. This results in the coupling of the two oligomer chains and the elimination of a small molecule, typically ethylene (B1197577) glycol in the case of PET synthesis. This process repeats, leading to the propagation of the polymer chain.
The use of Antimony(III) methoxide as a catalyst allows for control over the final properties of the polymer, such as its molecular weight and structure. samaterials.com The catalyst's activity influences the rate of polymerization, and by carefully controlling the reaction conditions (temperature, pressure, and catalyst concentration), the desired degree of polymerization can be achieved. The catalyst helps to drive the polycondensation equilibrium towards the formation of high molecular weight polymer by facilitating the removal of the condensation byproduct.
Table 2: Effect of Antimony(III) Methoxide Concentration on PET Molecular Weight
| Catalyst Concentration (ppm) | Intrinsic Viscosity (dL/g) | Number Average Molecular Weight (Mn) |
| 100 | 0.55 | 20,000 |
| 200 | 0.65 | 28,000 |
| 300 | 0.75 | 35,000 |
Note: This table presents hypothetical data to illustrate the general trend of increasing molecular weight with higher catalyst concentration under controlled polymerization conditions.
Other Organic Transformations Catalyzed by Antimony(III) Methoxide
Beyond its primary applications in transesterification and polymerization, the catalytic activity of Antimony(III) methoxide extends to other organic transformations, although these are less extensively documented. Its Lewis acidic nature makes it a potential catalyst for a variety of reactions involving the activation of carbonyls or other functional groups.
One notable application is its use as a precursor in the synthesis of other catalysts. For example, Antimony(III) methoxide can be used to prepare selective catalytic reduction (SCR) catalysts for the reduction of nitrogen oxides (NOx) in exhaust gases. In this context, it serves as a source of antimony which is incorporated into a catalyst matrix, often alongside other metals like vanadium and titanium.
While specific examples of Antimony(III) methoxide as a direct catalyst in a wide range of other organic reactions are not abundant in the literature, its reactivity profile suggests potential applications in reactions such as:
Condensation reactions: Similar antimony compounds, like antimony(III) sulfate, have been shown to catalyze condensation reactions, for instance, between indoles and carbonyl compounds.
Ring-opening polymerization of lactones: Metal alkoxides are common initiators for the ring-opening polymerization of cyclic esters (lactones). Although not specifically detailed for Antimony(III) methoxide, its chemical nature suggests it could be active in such polymerizations.
Further research is needed to fully explore the scope of Antimony(III) methoxide as a catalyst in a broader range of organic transformations.
Applications As Precursors in Advanced Material Synthesis
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors
Antimony(III) methanolate and related alkoxides are valuable precursors for CVD and ALD, techniques used to fabricate high-quality thin films. These methods are essential for producing a variety of antimony-containing materials for applications in electronics and optoelectronics. nih.govresearchgate.net The choice of precursor is critical as it significantly influences the morphological and chemical properties of the resulting film. nih.gov
Antimony-containing thin films, such as oxides and phase-change materials, are of considerable interest for various technological applications. acs.org Antimony trioxide (Sb₂O₃), for instance, possesses excellent electrical properties, high transparency, a wide band gap, and a high refractive index, making it suitable for gas sensors, UV dielectric mirrors, and thin-film transistors. nih.gov Precursors like antimony alkoxides are used in CVD and ALD to deposit these films. nih.govpatexia.com
In the realm of data storage, antimony is a key component of phase-change materials (PCMs), such as Ge₂Sb₂Te₅ (GST). patexia.comresearchgate.net These materials can be rapidly switched between amorphous and crystalline states, a property utilized in phase-change memory devices. researchgate.net The deposition of these complex alloys can be achieved through CVD, where volatile precursors for each constituent element, including an antimony source like an antimony alkoxide, are introduced into a reaction chamber. patexia.com For example, a vaporized antimony alkoxide, Sb(OR)₃ where R is an alkyl group, can be used with a reducing agent to form the antimony-comprising phase change material on a substrate at temperatures ranging from 200 °C to 450 °C. patexia.com
The effectiveness of a CVD or ALD precursor is largely determined by its volatility and thermal stability. An ideal precursor should be sufficiently volatile to allow for efficient transport to the substrate in the gas phase but also thermally stable enough to prevent premature decomposition in the delivery lines. nih.gov While specific data for antimony(III) methanolate is not detailed in the provided research, properties of similar antimony(III) precursors provide valuable insights. For comparison, antimony(III) ethoxide, a closely related compound, requires a temperature of 95 °C to reach a vapor pressure of 1 Torr. nih.govacs.org
Recent research has focused on developing novel antimony(III) precursors with enhanced volatility. For example, certain antimony(III) carboxamide complexes have shown excellent volatility at elevated temperatures. nih.govnih.govacs.org Thermogravimetric analysis (TGA) is a key technique used to assess these properties, indicating the temperature range over which the precursor vaporizes cleanly, leaving minimal residual mass. nih.govnih.gov The goal is to find precursors that sublime or distill at low temperatures under vacuum, ensuring a stable and reproducible deposition process. acs.org
Table 1: Comparison of Vapor Pressures for Various Antimony(III) Precursors
| Precursor Compound | Temperature for 1 Torr Vapor Pressure |
|---|---|
| Antimony(III) chloride (SbCl₃) | 50 °C |
| Tris(dimethylamino)antimony(III) (Sb[N(CH₃)₂]₃) | 30 °C (for 1.04 Torr) |
| Antimony(III) ethoxide (Sb(OCH₂CH₃)₃) | 95 °C |
| Sb(epa)₃ | 58 °C |
| Sb(empa)₃ | 64 °C |
This table presents comparative data on the volatility of different antimony precursors, highlighting the temperatures required to achieve a specific vapor pressure. Data sourced from nih.govacs.org.
The mechanism of film growth in CVD and ALD processes is complex, involving the adsorption of the precursor onto the substrate surface, followed by surface reactions that lead to film deposition and the release of byproducts. The decomposition of the antimony precursor is a critical step in this process. researchgate.net For antimony alkoxides like methanolate, the likely pathway involves the thermal cleavage of the antimony-oxygen bonds. The specific surface chemistry and reaction byproducts will depend on the co-reactants used (e.g., water, ozone, or plasma) and the deposition temperature. For example, in the ALD of antimony oxides, alternating pulses of the antimony precursor and an oxygen source (like H₂O₂ or ozone) are used. Studies on trivalent antimony precursors like Sb(NMe₂)₃ with ozone have resulted in Sb₂O₅ thin films, while using H₂O₂ can generate a mixture of Sb₂O₅ and Sb₂O₃, with the proportion of Sb₂O₃ increasing at higher deposition temperatures. nih.gov The nature of the organic ligands (in this case, methanolate) influences the decomposition temperature and the purity of the resulting film. researchgate.net
Synthesis of Nanomaterials
Antimony-based nanomaterials are gaining attention for applications in electronics, catalysis, and biomedicine. nih.govnih.gov Antimony(III) methanolate can be utilized as a precursor in solution-phase synthesis routes to produce antimony nanomaterials with controlled size and morphology. samaterials.com These methods often involve the chemical reduction or decomposition of the precursor in the presence of capping agents or surfactants.
For instance, a common approach for synthesizing antimony nanoparticles involves the reduction of an antimony salt, such as antimony(III) chloride, in a high-boiling-point solvent with a reducing and stabilizing agent. nih.gov Similarly, antimony alkoxides can be hydrolyzed and condensed or thermally decomposed to yield antimony oxide nanoparticles. researchgate.netresearchgate.net The choice of precursor, solvent, and reaction conditions allows for the selective synthesis of various nanostructures, including nanosheets, nanowires, and nanorods. researchgate.netresearchgate.net For example, Sb₂O₃ nanopowder with a sheet-like structure has been synthesized under mild conditions using wet chemical methods. researchgate.net The resulting nanostructures often exhibit unique optical and electronic properties that differ from their bulk counterparts. rsc.org
Role in Sol-Gel Processes for Oxide Materials
The sol-gel process is a versatile wet-chemical technique used to fabricate oxide materials from molecular precursors. rsc.org Antimony alkoxides, including antimony(III) methanolate, are ideal precursors for this method due to their controlled hydrolysis and condensation reactions. The process typically involves the hydrolysis of the metal alkoxide precursor with water, followed by condensation reactions to form a "sol" of colloidal particles, which then polymerizes to form a "gel." researchgate.net
Hydrolysis of an antimony alkoxide like antimony(III) isopropoxide, for example, followed by sintering at 500 °C, has been shown to yield microcrystallites of Sb₂O₃ (senarmontite phase). researchgate.net By carefully controlling factors such as pH, water-to-alkoxide ratio, and temperature, it is possible to tailor the structure and properties of the final oxide material. researchgate.net This method has been successfully used to prepare nanostructured hydrated antimony oxide, which demonstrated a cubic crystal structure in the nanometric range (around 9.54 nm). researchgate.net The sol-gel route offers a low-temperature pathway to homogenous, high-purity antimony oxide materials and composites, which can be difficult to achieve through traditional high-temperature methods. researchgate.netrsc.org Antimony(III) methanolate can also be used to prepare catalysts, such as a selective catalytic reduction (SCR) catalyst for denitrification, where it is introduced into a slurry containing a titanium dioxide precursor and then calcined. guidechem.com
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Antimony(III) chloride | SbCl₃ |
| Antimony(III) ethoxide | Sb(OCH₂CH₃)₃ |
| Antimony(III) isopropoxide | Sb(OPri)₃ |
| Antimony(III) methanolate | Sb(OCH₃)₃ |
| Antimony trioxide | Sb₂O₃ |
| Antimony pentoxide | Sb₂O₅ |
| Germanium Antimony Telluride | Ge₂Sb₂Te₅ |
| Hydrogen Peroxide | H₂O₂ |
| Ozone | O₃ |
| Titanium dioxide | TiO₂ |
| Tris(dimethylamino)antimony(III) | Sb[N(CH₃)₂]₃ |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
DFT calculations are instrumental in characterizing the electronic environment of Antimony(III) Methoxide (B1231860). These studies focus on the distribution of electron density and the nature of molecular orbitals, which are fundamental to understanding the compound's stability and reactivity. In Sb(III) compounds, the electronic structure is significantly influenced by the presence of a 5s² lone pair of electrons on the antimony atom. nih.govacs.org DFT studies reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in defining the compound's chemical behavior. Quantum chemical descriptors derived from these calculations, such as chemical hardness and softness, can be correlated with the compound's activity in various chemical processes. researchgate.net
A defining feature of Antimony(III) compounds is the stereochemically active lone pair (SCALP) on the antimony center. nih.govacs.org This lone pair arises from the hybridization of antimony's 5s and 5p orbitals. acs.org Computational models demonstrate that this non-bonding electron pair occupies a significant volume of space and exerts a strong repulsive force on the surrounding bonded ligands (the methoxide groups). nih.gov
This repulsion is the primary reason for the distortion of the molecule's geometry from an idealized shape. Instead of a simple trigonal planar or pyramidal geometry, the molecule adopts a conformation that maximizes the distance between the lone pair and the Sb-O bonds. This often results in a pseudo-trigonal pyramidal or, in related higher-coordinate species, a distorted seesaw or square pyramidal geometry where the lone pair occupies one of the coordination sites. acs.orgrsc.org The degree of this distortion and the expression of the lone pair's stereochemical activity are influenced by the covalent character of the bonds and interactions with neighboring molecules or ions in the solid state. nih.gov
| Feature | Description | Computational Evidence | Geometric Consequence |
|---|---|---|---|
| Origin | Hybridization of Sb 5s and 5p orbitals. acs.org | Analysis of projected density of states (PDOS) and molecular orbitals. | Creates a region of high electron density on the Sb atom. |
| Stereochemical Activity | The lone pair is not spherically symmetric and actively influences molecular shape. nih.gov | Electron Localisation Function (ELF) plots show a distinct, localized region for the lone pair. rsc.org | Distortion from ideal geometries (e.g., trigonal bipyramidal, octahedral). acs.orgrsc.org |
| Repulsive Force | Exerts significant electrostatic repulsion on bonding electron pairs. nih.gov | Calculations of bond angle deviations from ideal values. | Enlargement of angles opposite the lone pair and compression of angles adjacent to it. |
Theoretical analysis of the chemical bonds within Antimony(III) Methoxide, particularly the antimony-oxygen (Sb-O) bonds, provides a quantitative description of their nature. Methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to investigate electron density distribution within these bonds. researchgate.netwikipedia.org
Studies on related antimony(III) compounds show that the Sb-O interactions are best described as polar covalent or polar shared bonds. nih.gov This indicates that while electrons are shared between the antimony and oxygen atoms, the higher electronegativity of oxygen results in a partial negative charge (δ-) on the oxygen atoms and a partial positive charge (δ+) on the antimony atom. NBO analysis further elucidates these interactions by quantifying the donor-acceptor delocalization between occupied Lewis-type orbitals (like the oxygen lone pairs) and unoccupied non-Lewis orbitals (like the antibonding Sb-O* orbitals), which contributes to the stability of the molecule. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
While Antimony(III) Methoxide is utilized as a precursor for catalysts, such as in the synthesis of antimony-doped materials, detailed computational studies specifically elucidating its reaction mechanisms are not extensively documented in the literature. rsc.org However, the methodologies for such investigations are well-established within computational chemistry. nih.gov
DFT calculations are a primary tool for mapping the potential energy surface of a chemical reaction. nih.gov This process involves:
Locating Reactants and Products: The geometries of the starting materials (e.g., Sb(OCH₃)₃ and a co-reactant) and the final products are optimized to find their lowest energy structures.
Identifying Transition States (TS): The transition state, which represents the highest energy point along the reaction coordinate, is located. This is a critical step, as the energy of the TS determines the activation energy and, consequently, the reaction rate. youtube.com
Mapping the Reaction Pathway: The minimum energy path connecting reactants to products via the transition state is calculated, often using methods like the Intrinsic Reaction Coordinate (IRC). This confirms that the identified TS correctly links the intended reactants and products. researchgate.net
These computational approaches could be applied to understand key reactions of Antimony(III) Methoxide, such as its hydrolysis, its thermal decomposition, or its interaction with support materials during catalyst preparation.
| Step | Objective | Computational Method/Technique | Key Output |
|---|---|---|---|
| 1 | Geometry Optimization | DFT with appropriate functional (e.g., B3LYP, M06) and basis set. | Minimum energy structures of reactants, products, and intermediates. |
| 2 | Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms. | Saddle point on the potential energy surface with one imaginary frequency. |
| 3 | Frequency Calculation | Calculation of vibrational frequencies at all stationary points. | Confirmation of minima (zero imaginary frequencies) and TS (one imaginary frequency). Provides zero-point energy corrections. |
| 4 | Reaction Path Following | Intrinsic Reaction Coordinate (IRC) calculations. | Confirmation that the TS connects the correct reactants and products. |
Prediction of Novel Antimony(III) Methoxide Derivatives and Reactivity
The computational design and prediction of novel chemical compounds before their synthesis is a cornerstone of modern materials science. For Antimony(III) Methoxide, this involves theoretically modifying the parent structure—for instance, by substituting the methoxide groups with other alkoxides or functionalized ligands—and calculating the properties of the resulting new derivatives. nih.govsemanticscholar.org
DFT calculations can predict various properties of these hypothetical molecules:
Geometric Structure: Optimization calculations reveal the most stable three-dimensional arrangement of the atoms. nih.gov
Thermodynamic Stability: The heat of formation and relative energies compared to other isomers or decomposition products can be calculated to assess whether a new derivative is likely to be stable enough to be synthesized.
Electronic Properties: The HOMO-LUMO gap, electron affinity, and ionization potential can be computed to predict the derivative's electronic behavior and potential applications (e.g., in semiconductors). researchgate.netsapub.org
Reactivity: Global reactivity descriptors (hardness, softness, electrophilicity index) can be calculated to predict how the new molecule might behave in chemical reactions. sapub.org
This predictive power allows researchers to screen large numbers of potential derivatives in silico, identifying the most promising candidates for subsequent experimental synthesis and testing, thereby accelerating the discovery of new materials with desired properties. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
While traditional synthesis methods for antimony alkoxides are established, future research is geared towards developing more efficient, sustainable, and scalable synthetic routes. The current focus is on pathways that offer improved purity, yield, and safety profiles. An emerging trend is the exploration of salt-elimination reactions, which have been successfully used for other antimony(III) complexes. acs.org Future investigations may adapt these methods for Antimony(III) methoxide (B1231860), potentially utilizing alternative antimony sources and methoxide precursors to circumvent the limitations of existing protocols.
Another promising avenue is the synthesis of related chelate complexes by reacting antimony alkoxides, such as antimony(III) ethoxide, with various tridentate ligands. nih.gov This approach could be adapted to synthesize novel methanolate-containing complexes with tailored properties. The development of solvent-free or mechanochemical synthetic methods also represents a significant future trend, aiming to reduce environmental impact and simplify product isolation.
Exploration of New Catalytic Applications
Antimony(III) methoxide is a known catalyst for polymerization and transesterification reactions, crucial in the production of polymers and biodiesel. samaterials.comsamaterials.co.uk However, the scope of its catalytic utility is expanding. Future research will likely focus on its application in emerging catalytic fields such as photocatalysis and electrocatalysis. acs.orgnih.gov Due to its Lewis acidic nature, Antimony(III) methoxide is a candidate for catalyzing a wider range of organic synthesis reactions, facilitating the formation of complex carbon-carbon and carbon-oxygen bonds. samaterials.com
A significant area of development is its use as a precursor for creating heterogeneous catalysts. For instance, it can be used to prepare selective catalytic reduction (SCR) catalysts for removing nitrogen compounds from exhaust gases. guidechem.com This involves introducing it as an antimony precursor into a slurry with titanium and vanadium precursors, followed by calcination. guidechem.com Future work may explore its role in formulating bimetallic or antimony-doped metal oxide catalysts, which have shown promise in enhancing the efficiency of oxidation-reduction reactions for environmental remediation and chemical synthesis. acs.orgnih.gov
| Potential Catalytic Application | Precursor Role | Target Reaction/Process |
| Denitrification Catalyst | Antimony Precursor | Selective Catalytic Reduction (SCR) of Nitrogen Oxides |
| Polyester (B1180765) Synthesis | Polycondensation Catalyst | Production of polyesters like PET |
| Electrocatalysis | Co-catalyst Component | Oxidation of organic molecules (e.g., formic acid) |
| Photocatalysis | Dopant/Coating Material | Degradation of organic pollutants in wastewater |
Design of Advanced Precursors for Material Science
The role of Antimony(III) methoxide as a precursor in material science is a rapidly evolving field. samaterials.comsamaterials.co.uk It is utilized in the fabrication of functional materials and coatings, including thin films for electronic and optical applications. americanelements.comnih.gov A key future trend is the rational design of new antimony precursors, including derivatives of Antimony(III) methoxide, with tailored physicochemical properties for specific deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).
Research into novel antimony(III) complexes with modified ligands has shown that properties like volatility and thermal stability can be precisely tuned. nih.gov For example, modifying the ligand structure can significantly lower the temperature required for vaporization, making the precursor more suitable for ALD processes used in manufacturing advanced electronics. nih.gov Future studies will likely focus on synthesizing and characterizing new methanolate-based heteroleptic or homoleptic antimony complexes to serve as next-generation precursors for materials such as antimony trioxide (Sb₂O₃) thin films, which are valued for their high refractive index and excellent electrical properties. nih.gov
| Precursor Type | Deposition Method | Target Material | Key Properties of Precursor |
| Antimony(III) Carboxamides | ALD/CVD | Antimony Oxide Thin Films | High volatility, low residual mass |
| Antimony(III) Methoxide | Solution-based/CVD | Functional Coatings, Nanomaterials | Versatility, reagent activity |
| Modified Antimony Alkoxides | ALD/CVD | Doped Metal Oxides | Tunable volatility and stability |
In-depth Mechanistic and Computational Studies
A deeper understanding of the reaction mechanisms and fundamental properties of Antimony(III) methoxide is crucial for optimizing its existing applications and discovering new ones. Future research will heavily rely on in-depth mechanistic and computational studies to elucidate its behavior at a molecular level. While extensive mechanistic data exists for related compounds like antimony trioxide, focusing on aspects like genotoxicity, specific studies on the reaction pathways of Antimony(III) methoxide are less common. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are emerging as powerful tools for this purpose. DFT calculations can provide insights into the molecular geometry, electronic structure (such as HOMO-LUMO energies), and reaction energetics of antimony compounds. iaps.org.in Such studies have been applied to other antimony(III) complexes to understand their coordination and stability. nih.goviaps.org.in Applying these computational techniques to Antimony(III) methoxide will help predict its reactivity, explain its catalytic activity, and guide the design of new catalysts and precursors. Future investigations will likely combine experimental kinetic studies with theoretical modeling to build comprehensive models of its chemical behavior.
Q & A
Q. Example Calculation Table :
| Parameter | Value |
|---|---|
| Moles of KMnO₄ used | 0.0054015 mol |
| Moles of Sb³⁺ | 0.013504 mol |
| Mass of Sb | 0.656 g |
| % Sb in sample | 10.32% |
Advanced Question: How can researchers resolve discrepancies in antimony speciation data during environmental contamination studies?
Answer:
Discrepancies often arise from differing redox conditions or incomplete separation of Sb(III) and Sb(V). A validated workflow includes:
Selective Extraction : Use solvent extraction with N-benzoyl-N-phenylhydroxylamine to isolate Sb(III) from Sb(V) .
Speciation Analysis : Employ HPLC-ICPMS for high-resolution separation and quantification of Sb species .
Validation : Cross-check results with X-ray absorption spectroscopy (XAS) to confirm oxidation states, especially in soil or microbial systems .
Key Consideration : Ensure sample preservation at pH <2 to prevent Sb(III) oxidation during storage .
Basic Question: What safety protocols are critical when handling antimony methanolate in the lab?
Answer:
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure.
Waste Management : Neutralize acidic Sb-containing waste with calcium hydroxide before disposal to precipitate Sb(OH)₃ .
Exposure Limits : Adhere to OSHA’s permissible exposure limit (PEL) of 0.5 mg/m³ for antimony compounds .
Advanced Question: How can experimental design optimize the synthesis of antimony methanolate complexes?
Answer:
Use Rechtschaffner experimental design to evaluate critical parameters:
Variables : Temperature (60–100°C), methanol concentration (70–95%), and reaction time (2–8 hrs).
Response Metrics : Yield, purity (via XRD), and Sb³⁺ content (via titration).
Optimization : Apply response surface methodology (RSM) to identify ideal conditions. For example, a study on Sb extraction achieved 95% efficiency at 80°C, 4 hrs, and 90% methanol .
Q. Example Parameter Table :
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Methanol % | 70–95% | 90% |
| Time | 2–8 hrs | 4 hrs |
Basic Question: Which crystallographic tools are suitable for characterizing antimony methanolate structures?
Answer:
The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement. Steps include:
Data Collection : Obtain high-resolution X-ray diffraction data (≤1.0 Å).
Structure Solution : Use direct methods in SHELXS for phase determination.
Refinement : Apply SHELXL with anisotropic displacement parameters for Sb and O atoms .
Note : For twinned crystals, SHELXL’s twin refinement module is essential to resolve overlapping reflections .
Advanced Question: How does antimony methanolate interact with microbial communities in contaminated soils?
Answer:
Microcosm Studies : Incubate soil samples with Sb methanolate under controlled redox conditions (aerobic vs. anaerobic).
Metagenomic Analysis : Use 16S rRNA sequencing to identify microbial taxa sensitive to Sb(III), such as Proteobacteria and Firmicutes .
Synchrotron Validation : Confirm Sb speciation shifts using XANES/EXAFS at facilities like the Advanced Photon Source .
Key Finding : Sb(III) inhibits sulfate-reducing bacteria at concentrations >50 ppm, altering biogeochemical cycles .
Basic Question: What analytical techniques validate the purity of synthesized antimony methanolate?
Answer:
Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to identify solvent residues.
FTIR Spectroscopy : Confirm methanolate ligands via O–H (3200–3500 cm⁻¹) and Sb–O (500–600 cm⁻¹) stretches .
Elemental Analysis : Cross-check Sb content with ICP-OES or EDX .
Advanced Question: How can computational modeling predict antimony methanolate reactivity?
Answer:
DFT Calculations : Use Gaussian or ORCA to model Sb–O bond dissociation energies and reaction pathways.
Solvent Effects : Apply COSMO-RS to simulate methanol’s role in stabilizing Sb³⁺ .
Validation : Compare predicted redox potentials with experimental cyclic voltammetry data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
